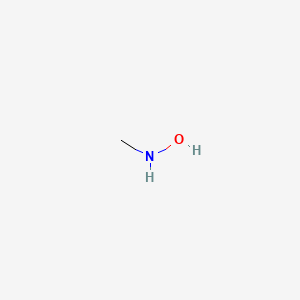
N-Methylhydroxylamine
概要
説明
N-Methylhydroxylamine is a hydroxylamine derivative where a methyl group replaces one of the hydrogens of the amino group . It is an isomer of methoxyamine and aminomethanol . It decomposes in an exothermic reaction (-63 kJ/mol) into methane and azanone unless stored as a hydrochloride salt .
Synthesis Analysis
This compound can be produced by the electrochemical reduction of nitromethane in hydrochloric acid using a copper anode and a graphite cathode . It is also an important intermediate for the synthesis of phenylmethoxyureas . Its synthesis by electroreduction of nitromethane is an easy process which can be carried out in aqueous acidic medium .Molecular Structure Analysis
The molecular formula of this compound is CH5NO . It has a molar mass of 47.057 g·mol −1 . The linear formula is CH3NHOH · HCl .Chemical Reactions Analysis
This compound decomposes in an exothermic reaction (-63 kJ/mol) into methane and azanone unless stored as a hydrochloride salt . It is also involved in the reaction pathways of molecules in the ISM leading to the formation of prebiotic molecules .Physical And Chemical Properties Analysis
This compound has a melting point of 38.5 °C (101.3 °F; 311.6 K) and a boiling point of 115.0 °C (239.0 °F; 388.1 K) . Its basicity (pKb) is 8.04 .科学的研究の応用
Mutagenic Properties and Tautomeric Shifts : Singer and Spengler (1982) found that O-Methylhydroxylamine, which shares similarities with N-Methylhydroxylamine, can induce mutagenic properties by substituting methoxyamino groups in nucleosides like cytidine and adenosine. This reaction results in a complete change in tautomeric equilibrium, with implications for transcription and molecular bonding (Singer & Spengler, 1982).
Synthesis of Phenylmethoxyureas : Gómez (1991) discussed the electrosynthesis of this compound, an important intermediate in the synthesis of phenylmethoxyureas. This process, conducted in aqueous acidic medium, is notable for its high yields and low environmental impact, making it a valuable method for synthesizing this product (Gómez, 1991).
Molecular Structure Studies : Rankin, Todd, Riddell, and Turner (1981) investigated the molecular structures of this compound and related compounds in the gas phase using electron diffraction. They found that the principal conformer present had the anti conformation about the N-O bond (Rankin et al., 1981).
Electrochemical Reduction Characterization : Xia Xin-hui (2006) explored the electrochemical reduction characteristics of nitromethane to form this compound. This study highlighted the efficient production method of this compound through electrosynthesis, showcasing its simplicity, low costs, and minimal pollution (Xia Xin-hui, 2006).
Applications in Radiolysis and Nuclear Waste Reprocessing : Wang et al. (2020) demonstrated the role of this compound in the stability of DMHA (N,N-dimethylhydroxylamine) against radiation, with implications for spent fuel reprocessing and nuclear waste management. The presence of monomethylhydrazine improved the stability significantly (Wang et al., 2020).
Chemical Inactivation of Viruses : Newlin and Bussell (2005) conducted a study on the inactivation of myxoviruses and paramyxoviruses by this compound. They found that the compound was effective in rapidly inactivating certain viruses, indicating potential applications in virology and pharmaceutical research (Newlin & Bussell, 2005).
作用機序
Safety and Hazards
将来の方向性
N-Methylhydroxylamine is an important intermediate for the synthesis of phenylmethoxyureas . The potential energy surface proposed by Weaver and Hays predicts three major products of the O(1D) and methylamine combination: aminomethanol, this compound, and methoxyamine . These predictions have motivated recent searches for methoxyamine, methyl isocyanate, ethyl isocyanate, and hydroxylamine . Future applications of this synthetic this compound include its in vivo incorporation into recombinant proteins .
特性
IUPAC Name |
N-methylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5NO/c1-2-3/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQCSJYYDADLCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4229-44-1 (hydrochloride) | |
| Record name | N-Methylhydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10208035 | |
| Record name | N-Methylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10208035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
47.057 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
593-77-1 | |
| Record name | Methylhydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylhydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10208035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYLHYDROXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8920J3L6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



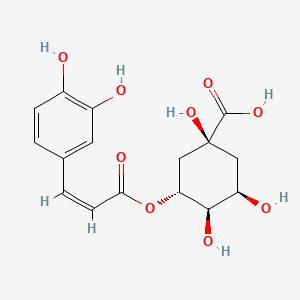




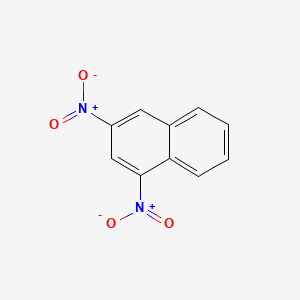

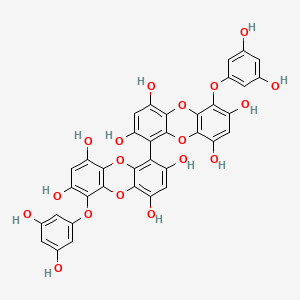
![5-[6-[(4-Aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B1222038.png)
![2-[6-(Cyclohexylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1222039.png)
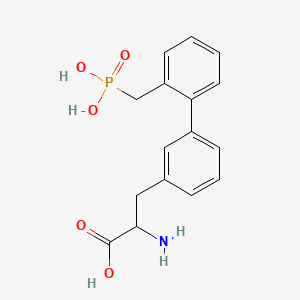

![Benzo[f]quinoline](/img/structure/B1222042.png)
